![molecular formula C23H17ClN4O2 B2880586 (E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline CAS No. 391220-86-3](/img/structure/B2880586.png)
(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . They have been used in the synthesis of various pharmaceuticals due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The dihydrobenzo[b][1,4]dioxin moiety is a bicyclic structure with an oxygen atom in each ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinazoline derivatives have been extensively studied for their potential therapeutic applications. For instance, the synthesis and evaluation of quinazoline compounds for their antimicrobial activity highlight the significance of this class of compounds in developing new antibacterial agents. The process involves various chemical reactions, including cyclization and substitution, to obtain compounds with potential antimicrobial properties. These compounds undergo rigorous testing against various bacterial strains to determine their efficacy and spectrum of activity. The promising results from these studies suggest that quinazoline derivatives could serve as templates for the development of new antimicrobial drugs, addressing the growing concern of antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2012).
Antioxidant and Anti-inflammatory Applications
Research into quinazoline derivatives also extends into exploring their antioxidant and anti-inflammatory properties. Synthesizing and testing these compounds for their ability to inhibit oxidative stress and inflammatory responses in biological systems are crucial steps in this research area. These properties are particularly relevant in the context of chronic diseases, where inflammation and oxidative stress play a key role in disease progression. Studies have shown that some quinazoline derivatives possess significant antioxidant and anti-inflammatory activities, making them potential candidates for further development into therapeutic agents for treating various chronic conditions (Alam et al., 2011).
Pharmacological Investigations
The pharmacological exploration of quinazoline derivatives encompasses their evaluation as potential H1-antihistaminic agents. This involves the synthesis of novel quinazoline compounds and their subsequent testing in vivo for H1-antihistaminic activity. The aim is to identify compounds that can effectively block the action of histamine, a chemical involved in allergic reactions, without causing significant sedation. Such research is vital for the development of safer and more effective antihistamines. The promising results from these studies indicate the potential of quinazoline derivatives in the treatment of allergies and related conditions (Alagarsamy, Giridhar, & Yadav, 2005).
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the interaction occurs.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For example, compounds with similar structures have been found to affect the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival. Changes in this pathway can have significant downstream effects, including alterations in gene expression and cellular behavior .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. For example, if the compound targets enzymes involved in cell proliferation, it may alter the rate of cell division. If it targets signaling pathways, it may change gene expression patterns and cellular behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of other molecules can affect the compound’s ability to reach its targets. The pH and temperature of the environment can also affect the compound’s stability and activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2/c24-17-7-8-19-18(13-17)22(16-4-2-1-3-5-16)27-23(26-19)28-25-14-15-6-9-20-21(12-15)30-11-10-29-20/h1-9,12-14H,10-11H2,(H,26,27,28)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVZISYPMGSVEE-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

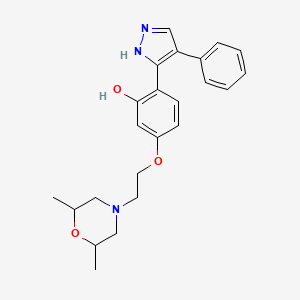

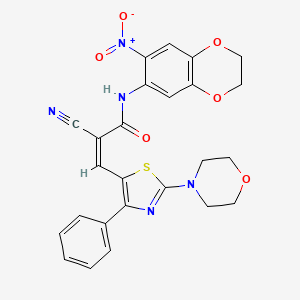
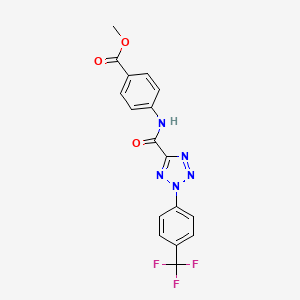
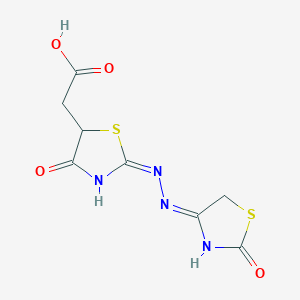
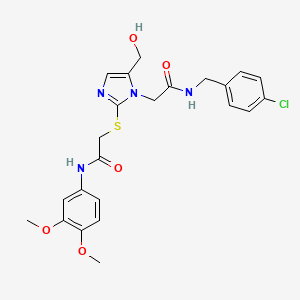
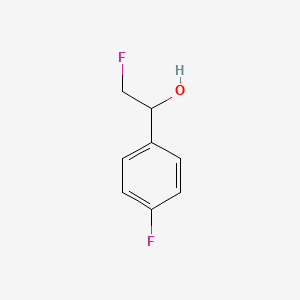
![1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2880515.png)
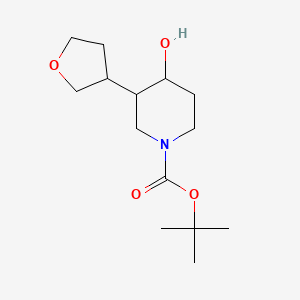


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2880519.png)
![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2880525.png)